1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3',4':4,5]benzo[1,2-d][1,2,3]triazole
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Overview
Description
1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes a chlorophenyl group and a hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole core.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole typically involves a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer, antiviral, and antimicrobial agent. .
Agriculture: Triazole derivatives are used as fungicides and herbicides due to their ability to inhibit the growth of fungi and weeds.
Materials Science: The compound’s stability and ability to form strong bonds make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication . The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3’,4’:4,5]benzo[1,2-d][1,2,3]triazole can be compared with other triazole derivatives such as:
Properties
CAS No. |
65245-23-0 |
---|---|
Molecular Formula |
C13H12ClN5 |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3,4,5,9,10-pentazatetracyclo[5.4.1.02,6.08,11]dodeca-3,9-diene |
InChI |
InChI=1S/C13H12ClN5/c14-6-1-3-7(4-2-6)19-13-9-5-8(12(13)17-18-19)10-11(9)16-15-10/h1-4,8-13H,5H2 |
InChI Key |
DPOWHSMECVNHAT-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C4C2N=NN4C5=CC=C(C=C5)Cl)N=N3 |
Canonical SMILES |
C1C2C3C(C1C4C2N=NN4C5=CC=C(C=C5)Cl)N=N3 |
Synonyms |
1-(4-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4f)benzotriazole tetcyclacis |
Origin of Product |
United States |
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